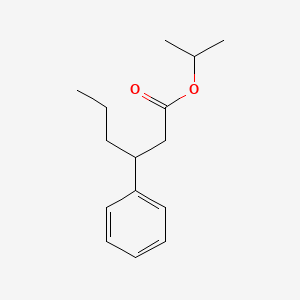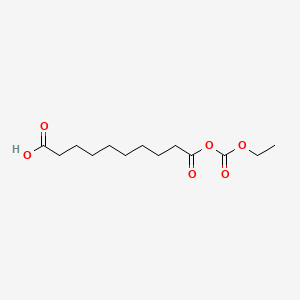
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid is a specialized organic compound that belongs to the class of carboxylic acids This compound is characterized by the presence of an ethoxycarbonyl group and a keto group attached to a decanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid typically involves the esterification of decanoic acid with ethyl chloroformate in the presence of a base such as pyridine. The reaction proceeds under mild conditions, usually at room temperature, and yields the desired product with high efficiency.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that ensure precise control over reaction conditions, leading to consistent product quality and high yield. The use of green chemistry principles, such as solvent recycling and waste minimization, is also emphasized in industrial production to enhance sustainability.
Analyse Des Réactions Chimiques
Types of Reactions: 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid undergoes various chemical reactions, including:
Oxidation: The keto group can be further oxidized to form carboxylic acids.
Reduction: The keto group can be reduced to form alcohols.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters and amides.
Applications De Recherche Scientifique
10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: It serves as a precursor for the synthesis of bioactive compounds and pharmaceuticals.
Medicine: It is investigated for its potential use in drug delivery systems and as a prodrug.
Industry: It is utilized in the production of specialty chemicals, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid involves its interaction with specific molecular targets and pathways. The ethoxycarbonyl group can undergo hydrolysis to release the active decanoic acid, which can then interact with cellular components. The keto group can participate in redox reactions, influencing cellular redox balance and signaling pathways. These interactions contribute to the compound’s biological and chemical effects.
Comparaison Avec Des Composés Similaires
Ethyl 10-oxodecanoate: Similar structure but lacks the ethoxycarbonyl group.
10-Hydroxydecanoic Acid: Contains a hydroxyl group instead of a keto group.
Decanoic Acid: Lacks both the ethoxycarbonyl and keto groups.
Uniqueness: 10-((Ethoxycarbonyl)oxy)-10-oxodecanoic Acid is unique due to the presence of both the ethoxycarbonyl and keto groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo diverse chemical reactions and its role as a versatile building block in organic synthesis highlight its significance in scientific research and industrial applications.
Propriétés
Formule moléculaire |
C13H22O6 |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
10-ethoxycarbonyloxy-10-oxodecanoic acid |
InChI |
InChI=1S/C13H22O6/c1-2-18-13(17)19-12(16)10-8-6-4-3-5-7-9-11(14)15/h2-10H2,1H3,(H,14,15) |
Clé InChI |
QSTMLHJKAGHGBJ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)OC(=O)CCCCCCCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


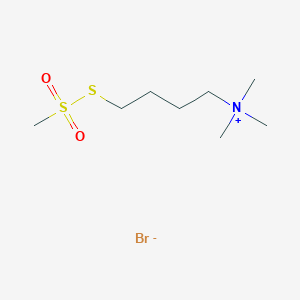
![Ethyl 2-[5-(2-bromopropanoyl)-2-phenylsulfanylphenyl]acetate](/img/structure/B13852527.png)
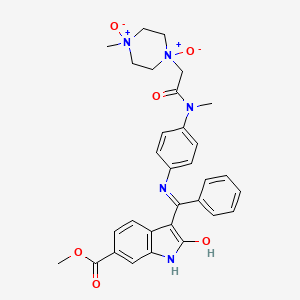
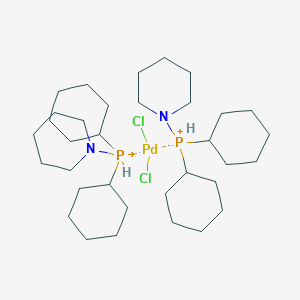

![7-Methoxy-3H-1,2,3-triazolo[4,5-d]pyrimidine](/img/structure/B13852551.png)
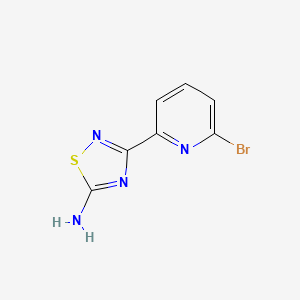
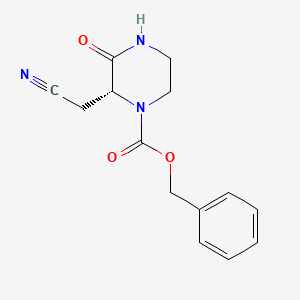
![Tert-butyl 1-benzyl-6-methyl-2,3-dihydropyrido[2,3-b]pyrazine-4-carboxylate](/img/structure/B13852582.png)
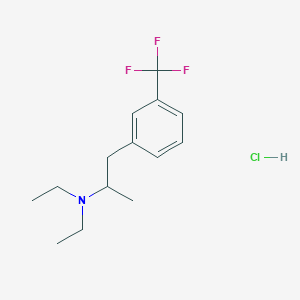
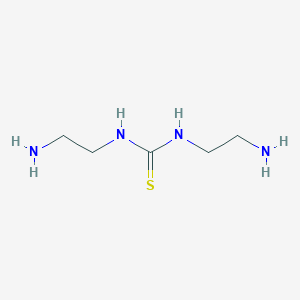
![N-[[2,3-dichloro-5-(2-methoxyethyl)phenyl]methyl]cyclopropanamine](/img/structure/B13852590.png)
